molecular formula C6H5BrN4 B13466896 6-bromo-8-methylTetrazolo[1,5-a]pyridine

6-bromo-8-methylTetrazolo[1,5-a]pyridine

Cat. No.: B13466896
M. Wt: 213.03 g/mol
InChI Key: JPWJWKXEVMJHKR-UHFFFAOYSA-N
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Description

6-Bromo-8-methylTetrazolo[1,5-a]pyridine (CAS: 1820712-78-4) is a nitrogen-rich heterocyclic compound with a fused tetrazolo[1,5-a]pyridine core. Its molecular formula is C₆H₅BrN₄, and it has a molecular weight of 213.03 g/mol . The structure features a bromine atom at position 6 and a methyl group at position 8 (Figure 1). Key physicochemical properties include:

  • Hydrogen bond acceptors: 3
  • XLogP (lipophilicity): 1.4
  • Topological polar surface area: 43.1 Ų .

The tetrazolo ring (a five-membered ring with four nitrogen atoms) distinguishes it from other bicyclic heterocycles, such as imidazo[1,5-a]pyridine or triazolo[1,5-a]pyridine, which have fewer nitrogens in the fused ring.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-8-methyltetrazolo[1,5-a]pyridine

InChI

InChI=1S/C6H5BrN4/c1-4-2-5(7)3-11-6(4)8-9-10-11/h2-3H,1H3

InChI Key

JPWJWKXEVMJHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-8-methylTetrazolo[1,5-a]pyridine typically involves the reaction of 6-bromo-8-methylimidazo[1,2-a]pyridine with sodium azide under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the tetrazole ring. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or varying reaction times and temperatures.

Chemical Reactions Analysis

6-Bromo-8-methylTetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-8-methylTetrazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylTetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Key Insights :

  • Methyl vs.
  • Halogen Effects : Bromine and chlorine in analogs improve electrophilicity, aiding in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug derivatization .

Biological Activity

6-Bromo-8-methylTetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications in drug development.

Synthesis

The synthesis of this compound involves nucleophilic azide attack on 2-chloropyridines. The reaction typically requires specific conditions such as temperature control and the use of inert atmospheres to prevent degradation of sensitive intermediates. The compound can be synthesized efficiently through well-established methods in organic chemistry, which include the use of various coupling agents and solvents to facilitate the reaction.

Antimicrobial Properties

Recent studies have shown that derivatives of tetrazolo[1,5-a]pyridine exhibit significant antimicrobial activities. For instance, compounds similar to this compound have been tested against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds demonstrate potent activity against resistant strains of Mycobacterium tuberculosis (Mtb), with some derivatives showing MIC values as low as <0.002 μg/mL against drug-susceptible strains .

Anticancer Activity

Research indicates that tetrazolo[1,5-a]pyridine derivatives possess anticancer properties by inhibiting specific protein kinases involved in cancer progression. These compounds have been shown to selectively inhibit AXL and c-MET kinases, which are implicated in various cancers. In vitro studies suggest that these compounds can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate favorable profiles, including good oral bioavailability and acceptable half-lives. For example, a related compound demonstrated an oral bioavailability of 41% with a half-life of approximately 5.1 hours in rat models, suggesting that this compound could also exhibit similar pharmacokinetic properties .

Study on Antitubercular Activity

In a notable study, a series of tetrazolo derivatives were evaluated for their antitubercular efficacy using a mouse model infected with Mtb. The results indicated that certain derivatives significantly reduced the mycobacterial burden in infected mice, supporting the potential use of these compounds as lead candidates for further drug development against tuberculosis .

Inhibition of Kinases

Another study focused on the inhibition of AXL and c-MET kinases by tetrazolo derivatives. These kinases are crucial for cell signaling pathways that regulate cell growth and survival. The inhibition of these pathways by this compound could lead to reduced tumor growth and improved outcomes in cancer treatment models .

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